

An In-depth Technical Guide on the Initial Synthesis and Characterization of Verapamil

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial synthesis and characterization of Verapamil, a phenylalkylamine calcium channel blocker widely used in the management of cardiovascular conditions. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a format tailored for scientific and research applications.

Synthesis of Verapamil

The synthesis of Verapamil typically involves a multi-step process culminating in the formation of the final nitrile compound. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Verapamil Hydrochloride

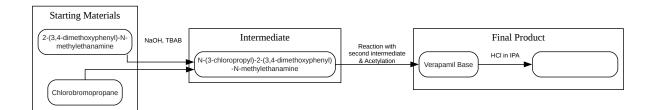
A patented method for the synthesis of Verapamil hydrochloride involves a three-step process achieving a high purity product.[1]

- Step 1: Synthesis of N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine
 - To a solution of sodium hydroxide in water, 2-(3,4-dimethoxyphenyl)-N-methylethanamine and tetrabutyl ammonium bromide (as a phase transfer catalyst) are added.
 - Chlorobromopropane is then added gradually to the reaction mixture.



- The reaction is stirred at room temperature to yield the intermediate compound.
- Step 2 & 3: Synthesis of Verapamil and its Hydrochloride Salt
 - The intermediate from the previous step is reacted with another compound in the presence of a base and a solvent, followed by a reaction with an acetylating agent.[2]
 - The resulting Verapamil base is then dissolved in isopropyl alcohol.
 - Hydrochloric acid in isopropyl alcohol is added to the solution to precipitate Verapamil hydrochloride.
 - The final product is filtered and dried. This process has been reported to yield Verapamil
 hydrochloride with a purity of 99.8%.[1] A similar process described in another patent
 reports a yield of 95% with an HPLC purity of 99.57%.[3]

Synthesis Pathway



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Caption: Synthetic pathway for Verapamil Hydrochloride.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized Verapamil are confirmed through various analytical techniques.



Table 1: Physicochemical Properties of Verapamil and its Hydrochloride Salt

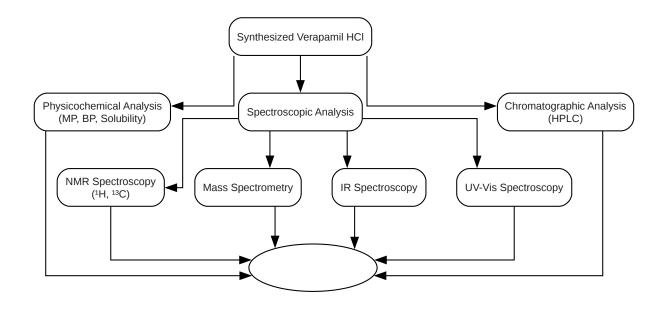
Property	Verapamil	Verapamil Hydrochloride	Reference(s)
Molecular Formula	C27H38N2O4	C27H39CIN2O4	[4]
Molecular Weight	454.60 g/mol	491.06 g/mol	
Appearance	Viscous, pale yellow oil	Crystalline powder	
Melting Point	<25 °C	142-146 °C (decomposes)	
Boiling Point	243-246 °C @ 0.01 mmHg	-	
Solubility	Practically insoluble in water	Soluble in water, ethanol, and methanol	
рКа	-	8.92	

Table 2: Spectroscopic Data for Verapamil



Technique	Key Data Points	Reference(s)
¹ H NMR	600 MHz, in H2O, pH 7.00. Key shifts at 2.80, 0.73, 2.23 ppm.	
¹³ C NMR	Data available for O- demethylated derivative.	
Mass Spectrometry (MS)	Intense peaks at m/z 59, 260, 303, 438, 454.	_
Infrared (IR) Spectroscopy	Main peaks at 1510, 1253, 1026, 1232, 1145, and 1587 cm ⁻¹ .	_
UV Spectroscopy	λmax at 232 and 278 nm in water (for hydrochloride salt).	

Experimental Workflow: Characterization



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Caption: Workflow for the characterization of synthesized Verapamil.

Pharmacological Characterization

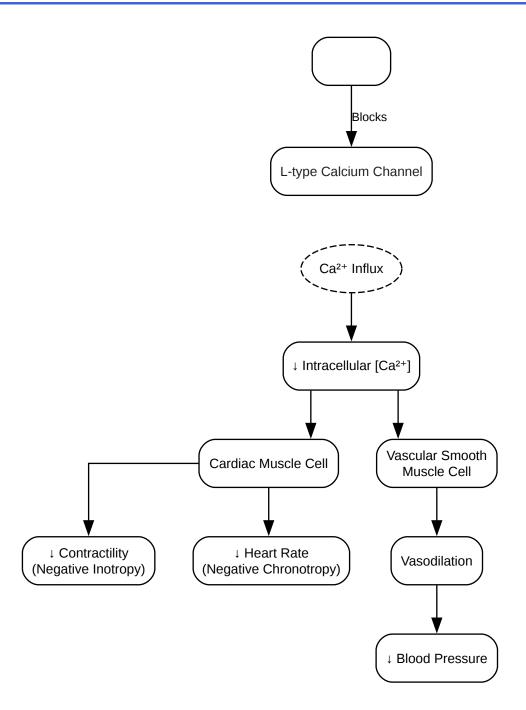
Verapamil is a calcium channel blocker that exerts its therapeutic effects by modulating calcium ion influx.

Mechanism of Action

Verapamil primarily targets L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. By blocking these channels, Verapamil inhibits the transmembrane influx of calcium ions. This action leads to a reduction in cardiac contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle, the inhibition of calcium influx results in vasodilation, leading to a decrease in blood pressure.

Signaling Pathway





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Caption: Simplified signaling pathway of Verapamil's action.

Table 3: Pharmacological Activity of Verapamil



Parameter	Value	Target/Assay Condition	Reference(s)
IC50	136 nM	Inhibition of sodium current in HEK-293 cells with hNaV1.5	
210.5 nM	Inhibition of hERG K+ channels		_
Ki	17 nM	-	
300 nM - 15100 nM	P-glycoprotein 1 (MDR1)		_
EC50	20 nM	-	
20.2 ± 6.3 ng/ml	I-isomer, prolongation of PR interval (oral administration)		
363.1 ± 64.2 ng/ml	d-isomer, prolongation of PR interval (oral administration)	-	
~0.5 μM	Increase in vincristine sensitivity in resistant lymphoma cell lines		

Note: The user-provided topic "**Verilopam**" did not yield any relevant results in scientific literature searches. The information presented here is for "Verapamil," a well-documented compound with a similar name, under the assumption of a typographical error in the original request.

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